Cas no 956370-20-0 (1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE)

1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE Chemical and Physical Properties
Names and Identifiers
-
- 1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- 1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
- Inchi: 1S/C17H20F3N3O/c1-11-5-7-12(8-6-11)9-21-15(24)13-10-22-23(16(2,3)4)14(13)17(18,19)20/h5-8,10H,9H2,1-4H3,(H,21,24)
- InChI Key: CSEIEOWNBFXBIR-UHFFFAOYSA-N
- SMILES: CC1C=CC(CNC(C2C=NN(C(C)(C)C)C=2C(F)(F)F)=O)=CC=1
1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 9X-5003-50MG |
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | >90% | 50mg |
£77.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625133-1mg |
1-(Tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | 98% | 1mg |
¥535.00 | 2024-04-24 | |
Key Organics Ltd | 9X-5003-1MG |
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 9X-5003-100MG |
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | >90% | 100mg |
£110.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625133-2mg |
1-(Tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | 98% | 2mg |
¥495.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625133-10mg |
1-(Tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | 98% | 10mg |
¥800.00 | 2024-04-24 | |
Key Organics Ltd | 9X-5003-10MG |
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625133-5mg |
1-(Tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | 98% | 5mg |
¥617.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625133-20mg |
1-(Tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | 98% | 20mg |
¥1173.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625133-25mg |
1-(Tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
956370-20-0 | 98% | 25mg |
¥1100.00 | 2024-04-24 |
1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE Related Literature
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
Additional information on 1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
Professional Introduction to 1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE (CAS No. 956370-20-0)
1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 956370-20-0, represents a pinnacle of molecular design, incorporating multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a TERT-BUTYL group enhances the lipophilicity of the molecule, while the TRIFLUOROMETHYL substituent introduces electronic and steric effects that can modulate reactivity and binding interactions. The core structure, a pyrazole ring, is well-documented for its role in various bioactive molecules, making this compound a promising candidate for further investigation.
The development of such molecules is often driven by the need to discover new therapeutic agents with improved efficacy and reduced side effects. In recent years, there has been a surge in research focused on heterocyclic compounds, particularly pyrazoles, due to their diverse biological activities. Pyrazole derivatives have been explored for their potential in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The specific combination of functional groups in 1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE positions it as a valuable scaffold for drug discovery efforts.
The TERT-BUTYL group is a well-known sterically hindered alkyl group that can influence the conformation and solubility of a molecule. Its incorporation into the pyrazole framework may enhance the compound's ability to interact with biological targets by improving its binding affinity or selectivity. Additionally, the TERT-BUTYL group can shield certain reactive sites from unwanted modifications, thereby increasing the stability of the molecule during synthesis and in biological systems.
The TRIFLUOROMETHYL group is another key feature that contributes to the unique properties of this compound. This substituent is known for its ability to modulate electronic effects, often increasing lipophilicity and metabolic stability. In pharmaceutical applications, the TRIFLUOROMETHYL group can enhance binding interactions by introducing electron-withdrawing effects, which can strengthen the affinity between the molecule and its target protein or enzyme. Furthermore, this group has been shown to improve pharmacokinetic profiles, making it a popular choice in drug design.
The N-(4-METHYLBENZYL) moiety adds another layer of complexity to the molecule. The benzyl group is a common pharmacophore that can contribute to hydrophobic interactions and influence molecular recognition processes. The presence of a methyl substituent on the benzene ring further modifies these interactions, potentially altering the compound's solubility and bioavailability. Together with the other functional groups, the N-(4-METHYLBENZYL) part of the molecule may play a crucial role in determining its overall biological activity.
In recent years, computational methods have become increasingly important in drug discovery, allowing researchers to predict and optimize molecular properties before conducting expensive experimental trials. Molecular modeling techniques have been used to study how 1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE interacts with potential biological targets. These studies have provided valuable insights into its binding mode and have helped identify key residues that contribute to its activity. Such information is crucial for designing derivatives with enhanced properties.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled the efficient preparation of complex molecules like this one, often using catalytic processes that minimize waste and improve sustainability. Advances in green chemistry have also influenced drug development strategies, encouraging the use of environmentally friendly reagents and conditions.
Ongoing research continues to explore new applications for 1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE and related derivatives. Studies are being conducted to evaluate its potential as an intermediate in more complex synthetic pathways or as a lead compound for further optimization towards therapeutic use. The combination of computational studies and experimental validation provides a robust framework for understanding its behavior and potential applications.
The future prospects for this compound are promising, with ongoing efforts aimed at expanding its utility in pharmaceuticals and biotechnology. As our understanding of molecular interactions grows, so does our ability to design compounds with specific properties tailored to meet therapeutic needs. 1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE stands as an example of how strategic molecular design can lead to innovative solutions in drug development.
956370-20-0 (1-(TERT-BUTYL)-N-(4-METHYLBENZYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE) Related Products
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)




